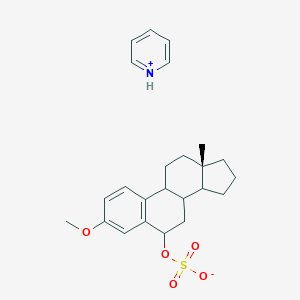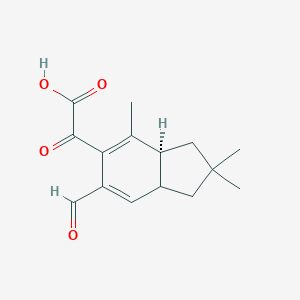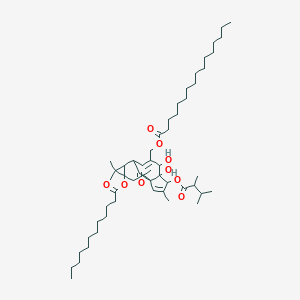
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate (PME-TS) is a synthetic compound that has been extensively studied for its potential use in scientific research. PME-TS is a sulfated derivative of 3-methoxyestra-1,3,5(10)-trien-17-one (metaestrone), a naturally occurring estrogen. PME-TS has been shown to exhibit estrogenic activity in vitro and in vivo, making it a promising compound for further investigation.
Wirkmechanismus
The mechanism of action of Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate is thought to involve the activation of estrogen receptors. The compound has been shown to bind to both estrogen receptor alpha and beta, leading to the activation of downstream signaling pathways. Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate has also been shown to inhibit the proliferation of breast cancer cells in vitro, suggesting that it may have anti-tumor effects.
Biochemical and physiological effects:
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that the compound can stimulate the production of bone-forming cells and increase bone mineral density. Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate in lab experiments is that it is a synthetic compound, allowing for precise control over its concentration and purity. However, one limitation is that it may not accurately reflect the effects of natural estrogens in vivo. Additionally, further studies are needed to determine the optimal dosage and administration of Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate for different applications.
Zukünftige Richtungen
There are several potential future directions for research on Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate. One area of interest is its potential use as a therapeutic agent for estrogen-related diseases, such as breast cancer and osteoporosis. Additionally, further studies are needed to elucidate the mechanism of action of Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate and to determine its safety and efficacy in vivo. Finally, the development of more efficient synthesis methods for Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate may allow for its widespread use in scientific research.
Synthesemethoden
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate can be synthesized through a multi-step process involving the sulfation of metaestrone. The first step involves the conversion of metaestrone to its 6-methoxylated derivative, which is then sulfated using pyridine and sulfur trioxide. The resulting product is Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate, which can be purified using chromatography.
Wissenschaftliche Forschungsanwendungen
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate has been used in a variety of scientific research applications, including studies on estrogen receptor signaling, breast cancer, and bone metabolism. The compound has been shown to activate estrogen receptors in vitro, suggesting that it may have potential as a therapeutic agent for estrogen-related diseases.
Eigenschaften
CAS-Nummer |
134223-97-5 |
|---|---|
Produktname |
Pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate |
Molekularformel |
C24H31NO5S |
Molekulargewicht |
445.6 g/mol |
IUPAC-Name |
[(13S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-yl] sulfate;pyridin-1-ium |
InChI |
InChI=1S/C19H26O5S.C5H5N/c1-19-8-3-4-17(19)15-11-18(24-25(20,21)22)16-10-12(23-2)5-6-13(16)14(15)7-9-19;1-2-4-6-5-3-1/h5-6,10,14-15,17-18H,3-4,7-9,11H2,1-2H3,(H,20,21,22);1-5H/t14?,15?,17?,18?,19-;/m0./s1 |
InChI-Schlüssel |
YHPPWIAASWYKDY-SHJJMTSZSA-N |
Isomerische SMILES |
C[C@@]12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
SMILES |
CC12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Kanonische SMILES |
CC12CCCC1C3CC(C4=C(C3CC2)C=CC(=C4)OC)OS(=O)(=O)[O-].C1=CC=[NH+]C=C1 |
Synonyme |
PMTS pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate pyridinium 3-methoxyestra-1,3,5(10)-trien-6-yl sulfate, 6beta-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methoxy-3-methyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237874.png)

![4-[7-[5-[1,4-dihydroxy-4-[5-(1-hydroxytridecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxyheptyl]-2-methyl-2H-furan-5-one](/img/structure/B237886.png)
![4-fluoro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B237896.png)
![3-chloro-N-{4-[(diethylamino)methyl]phenyl}-4-methoxybenzamide](/img/structure/B237898.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]propanamide](/img/structure/B237900.png)
![(3S)-4-[[(2S)-1-[[(2S)-3-(1H-indol-3-yl)-2-[[2-oxo-3-[[(1S)-1-[[(2S)-2-(propanoylamino)-3-(4-sulfooxyphenyl)propanoyl]amino]pentyl]amino]propanoyl]amino]propanoyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-(methylamino)hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B237903.png)
![N-{[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]carbamothioyl}acetamide](/img/structure/B237906.png)

![N-[4-(4-methylpiperazin-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237917.png)
![N-[4-(4-o-toluoylpiperazino)phenyl]-piperonylamide](/img/structure/B237923.png)
![N-{4-[(2-thienylcarbonyl)amino]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B237939.png)
![N-[3-(pentanoylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B237940.png)
